(2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol

Antimalarial Metabolism Plasmodium falciparum

(2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol, also designated Ro 14-0518, is a quinoline methanol derivative characterized by trifluoromethyl groups at positions 2 and 8 and a primary alcohol at position 4. It is not a drug lead but a specific metabolite of the antimalarial drug mefloquine, identified in animal models and partially as conjugates in bile.

Molecular Formula C12H7F6NO
Molecular Weight 295.18 g/mol
CAS No. 73241-14-2
Cat. No. B1232081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol
CAS73241-14-2
SynonymsRo 14-0518
Ro-14-0518
Molecular FormulaC12H7F6NO
Molecular Weight295.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2CO)C(F)(F)F
InChIInChI=1S/C12H7F6NO/c13-11(14,15)8-3-1-2-7-6(5-20)4-9(12(16,17)18)19-10(7)8/h1-4,20H,5H2
InChIKeyBWQUVOQHTSQBHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: (2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol (CAS 73241-14-2) as a Mefloquine Metabolite


(2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol, also designated Ro 14-0518, is a quinoline methanol derivative characterized by trifluoromethyl groups at positions 2 and 8 and a primary alcohol at position 4 [1]. It is not a drug lead but a specific metabolite of the antimalarial drug mefloquine, identified in animal models and partially as conjugates in bile [2][3]. Its primary scientific value lies in its role as a reference standard for metabolism studies, an analytical marker, and a synthetic building block for more complex fluorinated quinoline structures [4].

Inactive mefloquine metabolite reference standard
Analytical marker for metabolism & ADME studies
Synthetic building block for 4-substituted quinoline libraries

Critical Procurement Alert: Why (2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol Cannot Be Substituted by Mefloquine or Other 4-Quinolinemethanols


Procurement of a generic 4-quinolinemethanol or the parent drug mefloquine is not a viable substitute for (2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol due to a fundamental difference in biological activity. While mefloquine and its active analogs exhibit potent antimalarial effects (MIC ~10⁻⁷ M), this compound is a specific, inactive metabolite [1]. Direct comparative studies demonstrate that it completely fails to inhibit Plasmodium falciparum growth, even at concentrations 5-10 times higher than those found in plasma after mefloquine administration [1]. Substituting with an active analog would invalidate any study designed to track drug metabolism, assess inactive metabolite profiles, or use the compound as a non-toxic building block. The following quantitative evidence substantiates this critical distinction.

! Active parent drug (mefloquine) does not represent the inactive metabolite profile and may compromise analytical specificity for metabolism research.
! Other 4-quinolinemethanols with antimalarial activity can confound negative-control experiments and invalidate metabolite identification.
! Structural analogs with different LogP or functional groups may shift chromatographic retention and require separate method validation.

Quantitative Differentiation Guide: Head-to-Head Evidence for (2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol vs. Mefloquine and Analogs


Direct Antimalarial Activity Comparison: Complete Loss of Function vs. Mefloquine

In a direct head-to-head in vitro study against Plasmodium falciparum strains F32 (chloroquine-sensitive) and D7 (chloroquine-resistant), (2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol (Ro 14-0518) demonstrated a complete absence of antimalarial activity. This contrasts sharply with the parent drug mefloquine (Ro 21-5998) [1].

Antimalarial activity
Head-to-head
No inhibition of P. falciparum (strains F32, D7) even at 5–10× plasma levels; mefloquine MIC ~10⁻⁷ M
Establishes inactive metabolite profile for analytical reference use.
In vitro microtitre assay; Håkanson et al. (1990).
Antimalarial Metabolism Plasmodium falciparum In Vitro

Physicochemical Differentiation: Reduced Lipophilicity (XLogP3) vs. Mefloquine

The target compound's computed XLogP3 value indicates significantly lower lipophilicity compared to the parent drug mefloquine, a property that directly impacts its behavior in analytical chromatography and biological partitioning [1][2].

Lipophilicity shift
Cross-study
ΔLogP ≈ −0.8 to −1.3 (XLogP3 3.1 vs. mefloquine 3.9–4.4)
Supports chromatographic method differentiation from parent drug.
Computed XLogP3; literature values for comparator.
Physicochemical Properties Lipophilicity Drug Metabolism Analytical Chemistry

Structural Differentiation: Primary Alcohol Moiety as a Synthetic Handle vs. Mefloquine's Piperidine Side Chain

The compound features a primary alcohol group at the 4-position of the quinoline ring, a versatile functional group for further chemical derivatization. This contrasts with mefloquine, which possesses a bulky 2-piperidinyl-hydroxymethyl side chain at the same position, limiting its utility as a synthetic intermediate [1][2].

Functional group
Class-level
Primary alcohol (−CH₂OH) at position 4 vs. bulky piperidinyl-hydroxymethyl in mefloquine
Enables synthetic derivatization not feasible with mefloquine scaffold.
Structural analysis; no quantitative comparison applicable.
Synthetic Chemistry Building Block Fluorinated Compounds Medicinal Chemistry

Metabolic Pathway Differentiation: Unique Occurrence in Bile vs. Human Plasma Metabolites

Studies on the disposition of mefloquine in rats have quantified the presence of (2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol (Ro 14-0518) specifically in bile, distinguishing it from the main human metabolite, the carboxylic acid Ro 21-5104, which is predominantly found in urine [1][2].

Metabolite localization
Cross-study
Detected in bile (partially as conjugates); main human urinary metabolite is carboxylic acid Ro 21-5104
Unique biliary marker for enterohepatic recirculation studies.
In vivo rat metabolism; Mu et al. (1975).
Pharmacokinetics Drug Metabolism ADME Toxicology

Validated Application Scenarios for (2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol Based on Quantitative Evidence


Analytical Reference Standard for Mefloquine Metabolism and Pharmacokinetic Studies

As a confirmed, inactive metabolite of mefloquine, this compound serves as an essential analytical reference standard for developing and validating LC-MS or HPLC methods. Its distinct physicochemical properties (lower LogP) and lack of antimalarial activity, as demonstrated by the Håkanson et al. (1990) study, make it a specific marker for mefloquine metabolism, allowing researchers to accurately quantify its formation in biological matrices without confounding pharmacodynamic effects [1][2].

Synthetic Building Block for Next-Generation Quinoline Methanol Libraries

The compound's primary alcohol functional group provides a versatile synthetic handle for the creation of diverse 4-substituted quinoline methanol analogs. This application is supported by foundational SAR work on 2,8-bis(trifluoromethyl)-4-quinolinemethanols [1], where it serves as a core scaffold. It is particularly valuable for medicinal chemistry programs aiming to modify the 4-position to explore novel biological activities beyond antimalarial action, without the synthetic constraints imposed by mefloquine's complex piperidine side chain.

Inactive Control Compound for Mechanistic Studies of Mefloquine's Off-Target Effects

Given its complete lack of antimalarial activity, even at elevated concentrations, this metabolite can be used as a negative control in studies investigating the off-target effects of mefloquine (e.g., neurotoxicity, K+ channel antagonism). This allows researchers to dissect whether observed effects are due to the parent drug or are potentially shared by its metabolites, a crucial distinction for toxicology and pharmacology research [1].

Input for QSAR Model Development and Validation

The compound's well-defined structure and its position within a series of active and inactive 4-quinolinemethanols make it a valuable data point for constructing and validating quantitative structure-activity relationship (QSAR) models. Its inclusion in training sets, as seen in studies on 2D-QSAR for antimalarial activity, helps refine models by providing a clear example of a structural modification (loss of the amino alcohol side chain) that leads to a complete loss of biological function [2].

Application
Selection Property
Validation Focus
Metabolism reference standard
Inactive metabolite profile
Chromatographic separation from parent drug
Synthetic intermediate
Primary alcohol handle
Derivatization potential for quinoline libraries
Negative control compound
Lack of antimalarial activity
Confounding pharmacodynamic effects
QSAR model input
Structure-activity data point
Model discriminatory power

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